molecular formula C11H10BrNO2 B1625127 3-(6-bromo-1H-indol-3-yl)propanoic Acid CAS No. 210569-69-0

3-(6-bromo-1H-indol-3-yl)propanoic Acid

Cat. No.: B1625127
CAS No.: 210569-69-0
M. Wt: 268.11 g/mol
InChI Key: RLHSUKOLQNHGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-bromo-1H-indol-3-yl)propanoic Acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry. The synthesis method of this compound is relatively simple, and it has been successfully synthesized in laboratories.

Scientific Research Applications

Chemical Synthesis and Rearrangements

  • Sanchez and Parcell (1990) demonstrated the synthesis of α-substituted indole-3-acetic acids, a class of compounds to which 3-(6-bromo-1H-indol-3-yl)propanoic acid belongs, via amine-induced rearrangements of related bromo-indole compounds. This synthesis is essential for the production of β-substituted tryptamines and indole β-aminoketones, highlighting the compound's relevance in organic chemistry and synthesis routes (Sanchez & Parcell, 1990).

Biological and Pharmacological Activity

  • Radhakrishnan, Balakrishnan, and Selvaraj (2020) explored Schiff bases derived from indole groups, including this compound, for their antimicrobial properties. Their study underscores the potential of these compounds in antimicrobial applications, which is significant in addressing bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Chemical Properties and Structural Analysis

  • The work of Li, Liang, and Tai (2009) involved the crystal structure analysis of a compound closely related to this compound. Understanding the crystal structure of such compounds is crucial for their application in material science and pharmaceuticals, as it provides insights into their stability and interaction properties (Li, Liang, & Tai, 2009).

Inhibition and Catalysis

  • In 2010, Bachu and Akiyama investigated the enantioselective alkylation of indoles with specific reactants, demonstrating the use of this compound derivatives in catalysis. This research highlights the compound's potential in facilitating specificchemical reactions, particularly in the synthesis of enantiomerically pure products, which is valuable in pharmaceutical research and development (Bachu & Akiyama, 2010).

Corrosion Inhibition

  • Vikneshvaran and Velmathi (2019) studied the use of L-Tryptophan-based Schiff bases, closely related to this compound, for their corrosion inhibition behavior on carbon steel in acidic environments. This research is significant for industrial applications, especially in protecting metals from corrosion, thus extending their life and reliability (Vikneshvaran & Velmathi, 2019).

Safety and Hazards

This chemical is considered hazardous according to OSHA standards .

Future Directions

Given its diverse biological activities, further exploration of 3-(6-bromo-1H-indol-3-yl)propanoic Acid and its derivatives may reveal new therapeutic possibilities .

Properties

IUPAC Name

3-(6-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-2-3-9-7(1-4-11(14)15)6-13-10(9)5-8/h2-3,5-6,13H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSUKOLQNHGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446551
Record name 3-(6-bromo-1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210569-69-0
Record name 3-(6-bromo-1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-bromo-1H-indol-3-yl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-(6-bromo-1H-indol-3-yl)propanoic Acid
Reactant of Route 3
Reactant of Route 3
3-(6-bromo-1H-indol-3-yl)propanoic Acid
Reactant of Route 4
Reactant of Route 4
3-(6-bromo-1H-indol-3-yl)propanoic Acid
Reactant of Route 5
Reactant of Route 5
3-(6-bromo-1H-indol-3-yl)propanoic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(6-bromo-1H-indol-3-yl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.